

Application Notes: High-Throughput Lysozyme Activity Assay Using a Fluorogenic Chitotriose Substrate

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Compound of Interest

Compound Name: Chitotriose Trihydrochloride

Cat. No.: B8234820

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Introduction

Lysozyme is a ubiquitous enzyme that plays a critical role in the innate immune system by catalyzing the hydrolysis of β -(1-4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls. The quantification of lysozyme activity is essential in various fields, including clinical diagnostics, immunology, and drug development. While traditional assays often rely on the lysis of bacterial suspensions (turbidimetric assays), these methods can suffer from low sensitivity and reproducibility. This application note describes a sensitive and reproducible fluorescence polarization (FP) assay for the determination of lysozyme activity using a fluorescently labeled chitotriose derivative as a substrate.

Principle of the Assay

This assay is based on the principle of fluorescence polarization. A small, fluorescently labeled chitotriose substrate, when rotating freely in solution, has a low FP value. Upon binding to the much larger lysozyme enzyme, the rotation of the substrate is significantly slowed, resulting in a high FP value. When lysozyme catalytically cleaves the substrate, the fluorescent fragment is released and can once again tumble freely, leading to a decrease in the FP value over time. The rate of decrease in fluorescence polarization is directly proportional to the lysozyme's enzymatic activity. This method allows for the sensitive and continuous monitoring of lysozyme activity in a microplate format, making it suitable for high-throughput screening.

Experimental Protocol

I. Materials and Reagents

- Lysozyme Standard: Hen egg white lysozyme (or other purified lysozyme)
- Substrate: Fluorescein-labeled chitotriose (e.g., FITC-chitotriose)
- Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.2
- Microplate: Black, flat-bottom 96-well or 384-well microplate
- Plate Reader: A microplate reader equipped with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~535 nm)
- Test Samples: Purified enzyme solutions, biological fluids (e.g., serum, saliva, tears), or cell lysates.

II. Reagent Preparation

- Lysozyme Standard Stock Solution (1 mg/mL): Dissolve lysozyme in Assay Buffer. Aliquot and store at -20°C.
- Lysozyme Working Standards: Prepare a serial dilution of the lysozyme stock solution in Assay Buffer to generate a standard curve (e.g., 100 µg/mL to 1 µg/mL).
- Substrate Working Solution: Prepare a solution of the fluorescently labeled chitotriose in Assay Buffer at the desired final concentration (e.g., 10-50 nM). Protect from light.

III. Assay Procedure

- Plate Setup: Add 50 µL of Assay Buffer to all wells. Add 25 µL of Lysozyme Working Standards or test samples to the appropriate wells. Add 25 µL of Assay Buffer to the blank wells.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

- **Reaction Initiation:** Add 25 μL of the Substrate Working Solution to all wells, including blanks, standards, and samples. The total reaction volume should be 100 μL .
- **Measurement:** Immediately place the microplate in the plate reader, pre-set to 37°C. Measure the fluorescence polarization at 1-minute intervals for a duration of 30 to 60 minutes.

IV. Data Analysis

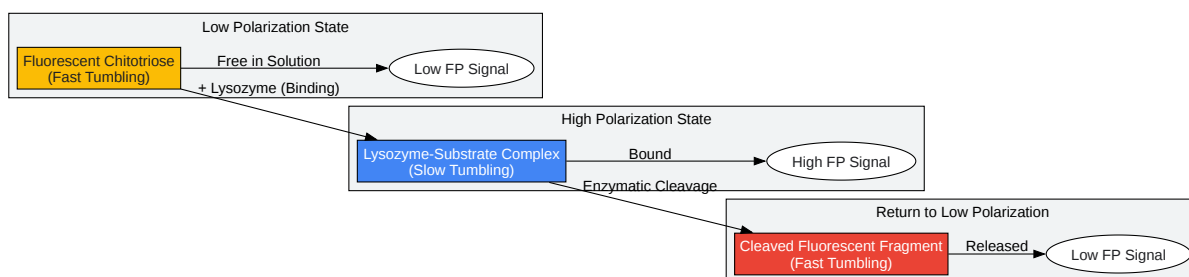
- Calculate the change in fluorescence polarization (ΔmP) per minute for each well by determining the linear rate of decrease in the FP signal over time.
- Subtract the rate of the blank from the rates of the standards and samples.
- Plot the $\Delta\text{mP}/\text{min}$ for the lysozyme standards against their corresponding concentrations to generate a standard curve.
- Determine the lysozyme activity in the test samples by interpolating their $\Delta\text{mP}/\text{min}$ values from the standard curve. One unit of lysozyme activity can be defined as the amount of enzyme that causes a specific change in mP per minute under the defined assay conditions.

Data Presentation

Table 1: Representative Quantitative Parameters for Lysozyme FP Assay

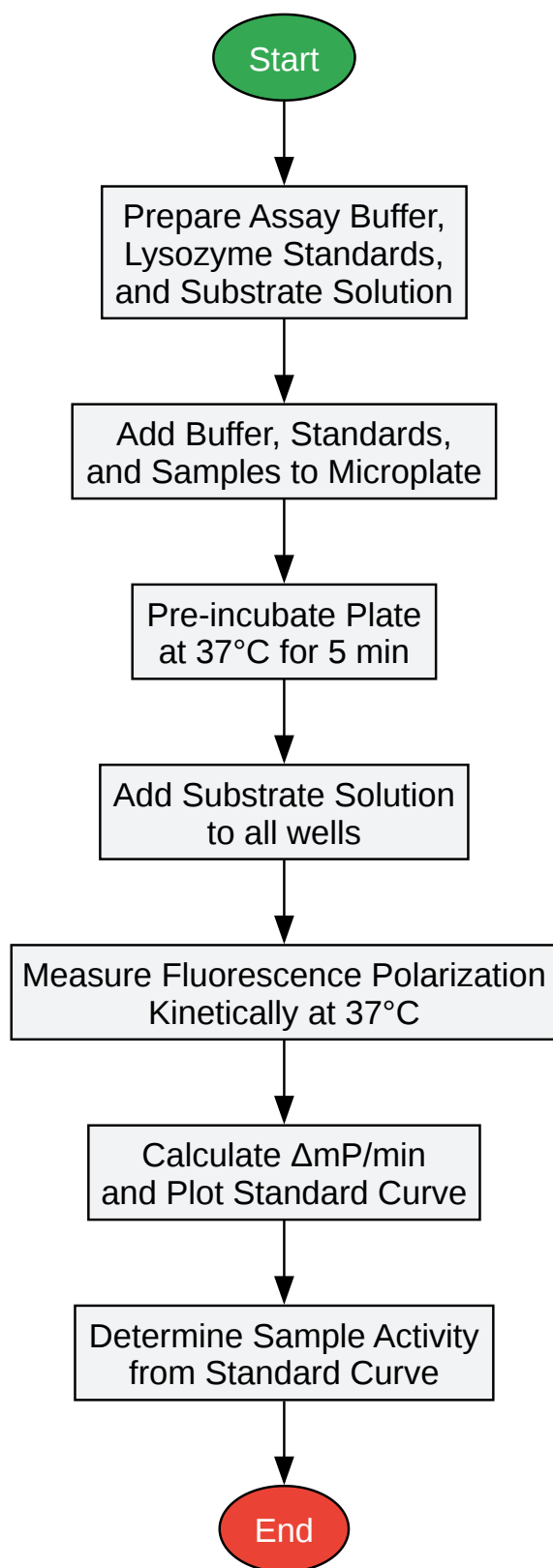
Parameter	Value
Excitation Wavelength	~485 nm
Emission Wavelength	~535 nm
Assay Temperature	37°C
Final Substrate Concentration	10 - 50 nM
Lysozyme Standard Range	1 - 100 $\mu\text{g}/\text{mL}$
Incubation Time	30 - 60 minutes
Reaction Volume	100 μL

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Principle of the Fluorescence Polarization (FP) Assay for Lysozyme Activity.



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Caption: Experimental Workflow for the Lysozyme Fluorescence Polarization Assay.

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